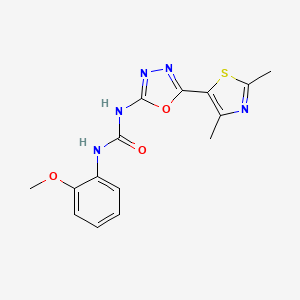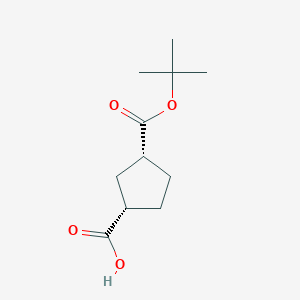
(1S,3R)-3-(tert-Butoxycarbonyl)cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3R)-3-(tert-Butoxycarbonyl)cyclopentane-1-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is a chiral building block that can be used to synthesize various biologically active molecules.
Wirkmechanismus
The mechanism of action of (1S,3R)-3-(tert-Butoxycarbonyl)cyclopentane-1-carboxylic acid is not well understood. However, it is believed to work by inhibiting certain enzymes or receptors in the body. This inhibition can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
(1S,3R)-3-(tert-Butoxycarbonyl)cyclopentane-1-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been shown to have anticancer properties and may be useful in the development of cancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (1S,3R)-3-(tert-Butoxycarbonyl)cyclopentane-1-carboxylic acid in lab experiments is its chiral nature. This allows for the synthesis of enantiomerically pure compounds, which is important in drug development. It is also relatively easy to synthesize and can be produced on a large scale.
However, there are also some limitations to using (1S,3R)-3-(tert-Butoxycarbonyl)cyclopentane-1-carboxylic acid in lab experiments. It can be expensive, which may limit its use in some research projects. Additionally, its mechanism of action is not well understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research involving (1S,3R)-3-(tert-Butoxycarbonyl)cyclopentane-1-carboxylic acid. One area of research is the development of new drugs and pharmaceutical intermediates using this compound as a chiral building block. Another area of research is the development of new chiral stationary phases for HPLC. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of (1S,3R)-3-(tert-Butoxycarbonyl)cyclopentane-1-carboxylic acid involves the reaction of cyclopentadiene with maleic anhydride to form a Diels-Alder adduct. This adduct is then subjected to a series of reactions, including oxidation, hydrolysis, and protection, to yield the final product. The synthesis method is relatively simple and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
(1S,3R)-3-(tert-Butoxycarbonyl)cyclopentane-1-carboxylic acid has a wide range of scientific research applications. It can be used as a chiral building block to synthesize various biologically active molecules, including amino acids, peptides, and drugs. It is also used in the synthesis of natural products and pharmaceutical intermediates. Furthermore, it has been used in the development of chiral stationary phases for high-performance liquid chromatography (HPLC).
Eigenschaften
IUPAC Name |
(1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-11(2,3)15-10(14)8-5-4-7(6-8)9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQSTANETGIDCE-JGVFFNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CC[C@@H](C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2850828.png)
![Methyl 5-ethyl-7-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2850829.png)
![(Z)-2-Cyano-3-cyclopropyl-N-[4-(dimethylamino)-2-methylphenyl]prop-2-enamide](/img/structure/B2850831.png)
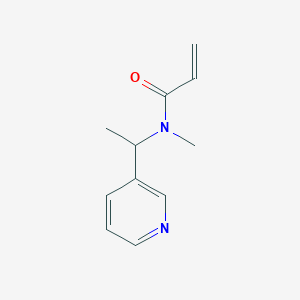

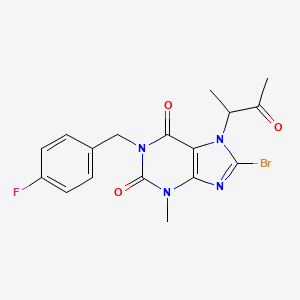
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2850838.png)

![N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2850843.png)
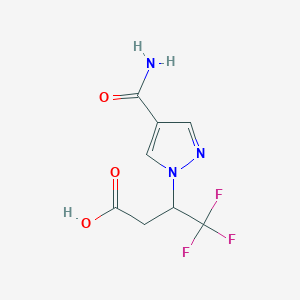

![4-(4-Fluorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B2850846.png)
